molecular formula C8H4FNO5S B13258383 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride

Cat. No.: B13258383
M. Wt: 245.19 g/mol
InChI Key: UTRLXWYOFAEJKJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity It belongs to the class of benzoxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride typically involves the reaction of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include sulfuryl chloride and fluoride salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
  • 1,2,4-Benzothiadiazine-1,1-dioxide
  • 2,3-Dihydro-1,4-benzoxathiine derivatives

Uniqueness

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride is unique due to its specific reactivity and the presence of the sulfonyl fluoride group, which imparts distinct chemical properties.

Properties

Molecular Formula

C8H4FNO5S

Molecular Weight

245.19 g/mol

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-sulfonyl fluoride

InChI

InChI=1S/C8H4FNO5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)

InChI Key

UTRLXWYOFAEJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C(=O)OC(=O)N2

Origin of Product

United States

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